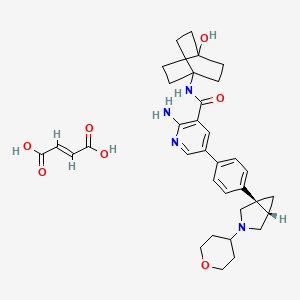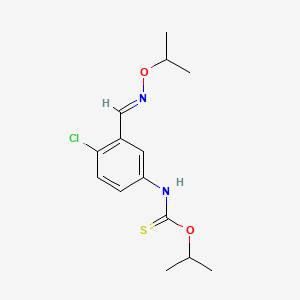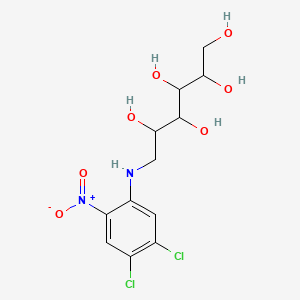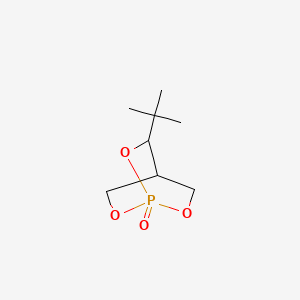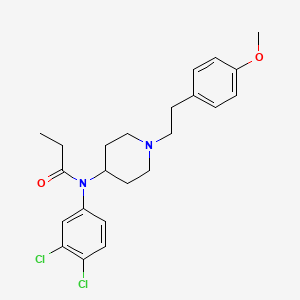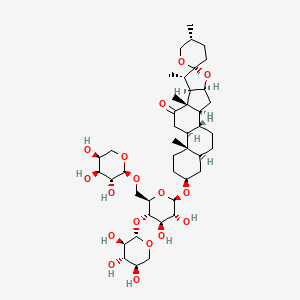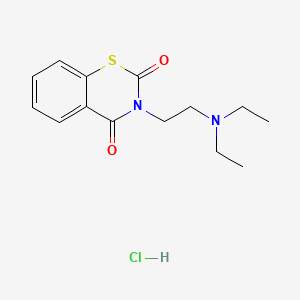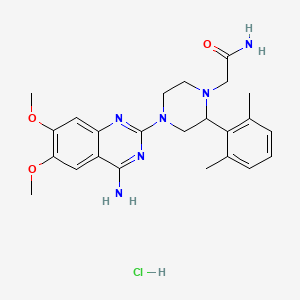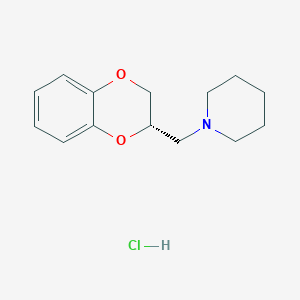
Piperoxan hydrochloride, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
benodaine , was the first antihistamine to be discovered. It was derived from benzodioxan and synthesized in the early 1930s by Daniel Bovet and Ernest Fourneau at the Pasteur Institute in France . Initially investigated as an α-adrenergic-blocking agent, piperoxan was found to antagonize histamine-induced bronchospasm in guinea pigs. Bovet’s groundbreaking work on antihistamines led to his Nobel Prize in Physiology or Medicine in 1957 .
Métodos De Preparación
The synthesis of piperoxan involves several steps:
Condensation of catechol: Catechol reacts with epichlorohydrin in the presence of an aqueous base, leading to the formation of 2-hydroxymethyl-1,4-benzodioxane.
Halogenation: Thionyl chloride is used to halogenate the 2-hydroxymethyl-1,4-benzodioxane, resulting in 2-chloromethyl-1,4-benzodioxane.
Displacement reaction: Piperidine displaces the leaving group (chlorine), completing the synthesis of piperoxan.
Análisis De Reacciones Químicas
Piperoxan undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to each transformation. Major products formed from these reactions depend on the reaction type and starting materials.
Aplicaciones Científicas De Investigación
Piperoxan has been studied extensively for its applications in:
Chemistry: As an early antihistamine, it paved the way for subsequent research in this field.
Biology: Its effects on histamine receptors and bronchospasm provide insights into cellular signaling pathways.
Medicine: Although not clinically useful due to toxic effects in humans, piperoxan’s discovery contributed to the development of safer antihistamines.
Industry: Its synthesis and structure–activity relationship studies have implications for drug design.
Mecanismo De Acción
Piperoxan’s mechanism involves antagonizing histamine receptors , particularly α2-adrenergic receptors. By blocking these receptors, it modulates physiological responses related to histamine release.
Comparación Con Compuestos Similares
While piperoxan itself is not widely used, its uniqueness lies in being the first antihistamine discovered. Other similar compounds include phenbenzamine (Antergan), which followed piperoxan and became the first marketed antihistamine .
Propiedades
Número CAS |
62501-77-3 |
|---|---|
Fórmula molecular |
C14H20ClNO2 |
Peso molecular |
269.77 g/mol |
Nombre IUPAC |
1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12;/h2-3,6-7,12H,1,4-5,8-11H2;1H/t12-;/m0./s1 |
Clave InChI |
BITRJBQGQMGGQI-YDALLXLXSA-N |
SMILES isomérico |
C1CCN(CC1)C[C@H]2COC3=CC=CC=C3O2.Cl |
SMILES canónico |
C1CCN(CC1)CC2COC3=CC=CC=C3O2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


